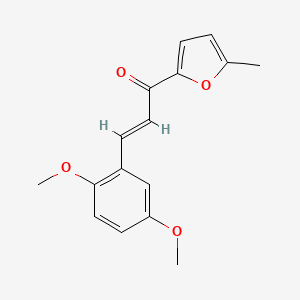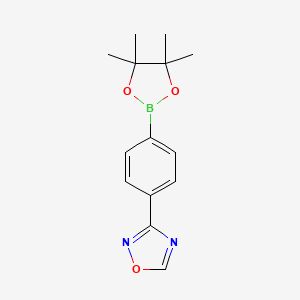
rac cis-N-Boc-octahydro-isoquinolin-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rac cis-N-Boc-octahydro-isoquinolin-6-one is a chemical compound with the molecular formula C14H23NO3 . It contains 41 atoms in total, including 23 Hydrogen atoms, 14 Carbon atoms, 1 Nitrogen atom, and 3 Oxygen atoms .
Molecular Structure Analysis
This compound has a complex structure with 42 bonds in total . This includes 19 non-Hydrogen bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, 2 six-membered rings, 1 ten-membered ring, 1 (thio-) carbamate (aliphatic), and 1 ketone .Physical And Chemical Properties Analysis
The molecular weight of this compound is 253.33732 . More detailed physical and chemical properties were not available in the sources I found.Wirkmechanismus
Rac cis-N-Boc-octahydro-isoquinolin-6-one is an important intermediate in the synthesis of various biologically active compounds. Its mechanism of action involves the formation of a silyl ether, which can be further reacted with an amine to form the desired compound. The silyl ether can also be further reacted with other compounds to form novel compounds with potential pharmaceutical applications.
Biochemical and Physiological Effects
This compound is an important intermediate in the synthesis of various biologically active compounds. The compounds synthesized from this compound have been shown to have a variety of biochemical and physiological effects. The antimalarial drug primaquine, for example, has been shown to inhibit the growth of malaria parasites in the blood. The antidepressant fluvoxamine has been shown to reduce symptoms of depression. The anti-inflammatory drug flufenamic acid has been shown to reduce inflammation and pain.
Vorteile Und Einschränkungen Für Laborexperimente
Rac cis-N-Boc-octahydro-isoquinolin-6-one is an important intermediate in the synthesis of various biologically active compounds. It is a relatively stable compound, which makes it suitable for use in lab experiments. However, it is also a relatively expensive compound, which can limit its use in some cases. Additionally, the reaction conditions required to synthesize the compound can be hazardous, and the compound is toxic if ingested, so safety precautions should be taken when handling it.
Zukünftige Richtungen
There are a number of potential future directions for research involving rac cis-N-Boc-octahydro-isoquinolin-6-one. These include further research into the synthesis of novel compounds with potential pharmaceutical applications, as well as research into the biochemical and physiological effects of compounds synthesized from the compound. Additionally, research into the potential toxicity of the compound and its derivatives could be conducted to better understand its safety profile. Finally, research into the cost-effectiveness of using the compound in lab experiments could be conducted to determine its potential for wider use.
Synthesemethoden
Rac cis-N-Boc-octahydro-isoquinolin-6-one is synthesized by a two-step method. In the first step, a 2-chloro-6-methoxy-1,4-dihydroisoquinoline is reacted with dimethylformamide and trimethylsilyl chloride in the presence of a base, such as triethylamine, to form a 2-chloro-6-methoxy-1,4-dihydroisoquinoline silyl ether. In the second step, this silyl ether is treated with an amine, such as piperidine, in the presence of a base, such as triethylamine, to form the desired this compound.
Wissenschaftliche Forschungsanwendungen
Rac cis-N-Boc-octahydro-isoquinolin-6-one is widely used in scientific research as an important intermediate for the synthesis of various biologically active compounds. It is also used as a starting material for the synthesis of novel compounds with potential pharmaceutical applications. The compound has been used in the synthesis of antimalarial drugs, antidepressants, anti-inflammatory drugs, and other drugs. It is also used in the synthesis of agrochemicals and various other compounds.
Eigenschaften
IUPAC Name |
tert-butyl (4aR,8aS)-6-oxo-1,3,4,4a,5,7,8,8a-octahydroisoquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-14(2,3)18-13(17)15-7-6-10-8-12(16)5-4-11(10)9-15/h10-11H,4-9H2,1-3H3/t10-,11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNWQGQXNDLLERG-GHMZBOCLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2CC(=O)CCC2C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]2CC(=O)CC[C@@H]2C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzyl N-[(1-aminocycloheptyl)methyl]carbamate](/img/structure/B6335631.png)
![Benzyl N-[cyano(3-methoxyphenyl)methyl]carbamate](/img/structure/B6335636.png)
![2-{[(Benzyloxy)carbonyl]amino}-2-(naphthalen-2-yl)acetic acid](/img/structure/B6335640.png)
![Benzyl N-[(2-chlorophenyl)(cyano)methyl]carbamate](/img/structure/B6335646.png)
![Benzyl N-[cyano(3,4-dichlorophenyl)methyl]carbamate](/img/structure/B6335651.png)



![6-(2-Hydroxyethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid hydrate, 95%](/img/structure/B6335672.png)




